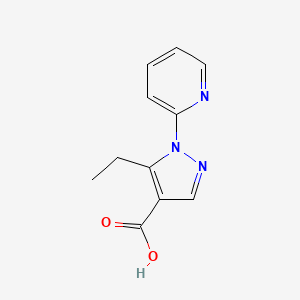

5-ethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

Description

5-Ethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is a pyrazole-based heterocyclic compound featuring a pyridin-2-yl substituent at the 1-position and an ethyl group at the 5-position of the pyrazole ring, with a carboxylic acid functional group at the 4-position (Figure 1). This structure combines aromatic nitrogen-containing rings (pyridine and pyrazole) with a polar carboxylic acid moiety, making it a versatile intermediate in medicinal chemistry and materials science.

For example, 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid was obtained by refluxing its ethyl ester with 10% NaOH in methanol . A similar approach could apply to the target compound, substituting the appropriate pyridin-2-yl and ethyl substituents.

Applications: Pyrazole-carboxylic acids are frequently used as ligands in metal-organic frameworks (MOFs) or as precursors for bioactive molecules. The pyridinyl group enhances coordination capabilities, while the carboxylic acid enables covalent functionalization .

Properties

IUPAC Name |

5-ethyl-1-pyridin-2-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-2-9-8(11(15)16)7-13-14(9)10-5-3-4-6-12-10/h3-7H,2H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGUYAMAJYZDTGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=NN1C2=CC=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701214566 | |

| Record name | 5-Ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701214566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135324-06-9 | |

| Record name | 5-Ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1135324-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701214566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of ethyl hydrazinecarboxylate with 2-pyridinecarboxaldehyde under acidic conditions to form the pyrazole ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid. The resulting intermediate is then subjected to further reactions to introduce the carboxylic acid group at the 4-position of the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5) are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit anticancer properties. In a study, it was found that 5-ethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid demonstrated cytotoxicity against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development in cancer therapeutics .

Anti-inflammatory Effects

Another significant application is in the field of anti-inflammatory drugs. The compound has shown promise in inhibiting pro-inflammatory cytokines, which can be beneficial in treating conditions like rheumatoid arthritis and inflammatory bowel diseases. In vitro studies have demonstrated its effectiveness in reducing inflammation markers .

Agrochemicals

Pesticide Development

The compound's structure allows it to interact with biological systems effectively, making it suitable for use in agrochemicals. Studies have indicated that derivatives can act as effective fungicides and herbicides. The mode of action typically involves disrupting metabolic pathways in target pests while being relatively safe for non-target species .

Materials Science

Polymer Chemistry

In materials science, this compound has been explored as a building block for synthesizing novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in coatings and composites .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | |

| Pesticide efficacy | Effective against specific pests |

Case Study 1: Anticancer Research

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of the compound and evaluated their anticancer activities against breast cancer cell lines. Results showed that certain modifications enhanced cytotoxicity significantly compared to the parent compound, suggesting pathways for further drug development .

Case Study 2: Agrochemical Application

A field trial conducted by an agricultural research institute tested the efficacy of a pyrazole-based pesticide derived from this compound against common crop pests. The results indicated a substantial reduction in pest populations with minimal impact on beneficial insects, demonstrating its potential as an environmentally friendly pesticide option .

Mechanism of Action

The mechanism of action of 5-ethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyrazole-4-carboxylic acid derivatives allows for tailored physicochemical and biological properties. Below is a detailed comparison with analogous compounds (Table 1).

Table 1: Comparative Analysis of Pyrazole-4-Carboxylic Acid Derivatives

Key Comparative Insights

Substituent Effects on Acidity :

- The carboxylic acid group’s acidity is influenced by adjacent substituents. Electron-withdrawing groups (e.g., CF₃ in , nitro in ) lower the pKa, enhancing ionization in aqueous media. In contrast, electron-donating groups (e.g., ethyl in ) reduce acidity.

Synthetic Flexibility :

- Hydrolysis of esters (e.g., methyl or ethyl esters) is a universal route for carboxylic acid synthesis. For instance, 5-methyl-1,3-diphenyl derivative was obtained via NaOH-mediated ester hydrolysis , while coupling reactions with amines or heterocycles are used for functionalized derivatives (e.g., triazole-containing analogs in ).

Biological Relevance :

- Pyridinyl and pyrimidinyl substituents () improve binding to biological targets (e.g., kinases), whereas nitro or CF₃ groups () enhance metabolic resistance.

Physical Properties :

- Bulky substituents (e.g., diphenyl in ) increase melting points but reduce solubility. Polar groups (e.g., pyridinyl in ) improve water solubility, critical for drug formulation.

Research Findings and Mechanistic Considerations

- Coordination Chemistry : The pyridinyl nitrogen and carboxylic acid oxygen in this compound enable chelation with transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes for catalytic or sensing applications .

- Enzyme Inhibition : Pyrazole-carboxylic acids with pyridinyl groups exhibit inhibitory activity against enzymes like cyclooxygenase-2 (COX-2), as seen in structurally related compounds .

- Thermal Stability : Derivatives with aromatic substituents (e.g., phenyl, pyridinyl) display higher thermal stability, making them suitable for high-temperature industrial processes .

Biological Activity

5-Ethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula: CHNO

- Molecular Weight: 217.22 g/mol

- CAS Number: 1135324-06-9

The presence of both pyrazole and pyridine rings in its structure contributes to its reactivity and biological activity, making it a versatile scaffold for drug development .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. It has been investigated for its cytotoxic effects against various cancer cell lines:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 3.79 | Induction of apoptosis |

| SF-268 | 12.50 | Cell cycle arrest |

| NCI-H460 | 42.30 | Inhibition of proliferation |

The compound demonstrated significant cytotoxicity, particularly in breast cancer (MCF7) and lung cancer (NCI-H460) cell lines, indicating its potential as a therapeutic agent in oncology .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. In vitro studies suggest that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation markers in various models. This property is particularly relevant for diseases characterized by chronic inflammation, such as rheumatoid arthritis .

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition: The compound acts as an inhibitor of specific enzymes involved in cancer progression and inflammatory pathways.

- Receptor Modulation: It may modulate receptors that play critical roles in cell proliferation and apoptosis.

- DNA Interaction: Some studies suggest that it can bind to DNA, affecting transcription processes and leading to apoptosis in cancer cells .

Case Study 1: Anticancer Efficacy

In a study conducted by Wei et al., the compound was tested against A549 lung cancer cells, where it exhibited an IC value of 26 µM. The study concluded that the compound's mechanism involved inducing apoptosis through caspase activation and mitochondrial dysfunction .

Case Study 2: Anti-inflammatory Activity

A research article highlighted the anti-inflammatory potential of similar pyrazole compounds, suggesting that derivatives like this compound could be effective in reducing inflammation in animal models of arthritis .

Q & A

Q. What synthetic methodologies are validated for preparing 5-ethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid?

The compound can be synthesized via cyclocondensation of precursors such as ethyl acetoacetate, DMF-DMA, and phenylhydrazine derivatives, followed by hydrolysis of the ester intermediate to yield the carboxylic acid . Alternative routes involve reacting amino-functionalized pyrazole intermediates with acid anhydrides or chlorides to introduce substituents at the 5-position . Key steps include IR and NMR monitoring to confirm intermediate formation and elemental analysis for purity validation .

Q. How can structural characterization of this compound be optimized using spectroscopic and computational methods?

Combined experimental (IR, -NMR, -NMR) and theoretical approaches (DFT calculations) are recommended. For example, DFT studies at the B3LYP/6-311++G(d,p) level can predict vibrational frequencies and NMR chemical shifts, which are compared with experimental data to validate structural assignments . X-ray crystallography is critical for resolving bond angles and dihedral angles, with refinement using software like SHELXL .

Q. What pharmacological screening strategies are suitable for evaluating its bioactivity?

Standard assays include:

- Analgesic activity : Tail-flick or hot-plate tests in rodent models.

- Anti-inflammatory activity : Carrageenan-induced paw edema assays.

- Ulcerogenicity : Histopathological evaluation of gastric mucosa post-administration .

Dose-response curves and comparison with reference drugs (e.g., indomethacin) are essential for potency assessment.

Advanced Research Questions

Q. How can contradictory spectral data between experimental and computational models be resolved?

Discrepancies in -NMR shifts or IR stretching frequencies often arise from solvent effects or conformational flexibility. To address this:

Q. What strategies optimize regioselectivity in pyrazole ring functionalization?

Regioselectivity at the 3- or 5-position of the pyrazole ring depends on:

- Electrophilic directing groups : Pyridin-2-yl substituents at N1 enhance electron density at C5, favoring electrophilic attack .

- Reaction conditions : Azide-alkyne cycloaddition under Cu(I) catalysis selectively targets C4 for triazole fusion .

- Steric effects : Bulky substituents (e.g., ethyl at C5) can hinder reactivity at adjacent positions .

Q. How do crystallographic data inform intermolecular interactions and stability?

Single-crystal X-ray studies reveal:

- Hydrogen-bonding networks : Carboxylic acid groups form dimers via O–H···O interactions, stabilizing the lattice .

- π-Stacking : Pyridin-2-yl rings engage in face-to-face stacking (3.5–4.0 Å spacing), influencing solubility and melting points .

Thermogravimetric analysis (TGA) correlates these interactions with thermal stability.

Q. What computational tools predict metabolic pathways and toxicity profiles?

- ADMET prediction : Tools like SwissADME or ProTox-II model metabolic sites (e.g., cytochrome P450 oxidation at the ethyl group) and toxicity endpoints (e.g., hepatotoxicity risk) .

- Docking studies : AutoDock Vina simulates binding to target proteins (e.g., COX-2 for anti-inflammatory activity) to prioritize derivatives for synthesis .

Methodological Considerations

Q. How to address low yields in ester-to-acid hydrolysis?

Q. What analytical techniques resolve impurities in final products?

- HPLC-DAD : Detects residual starting materials (<0.1% threshold).

- LC-MS : Identifies side products (e.g., azide byproducts in triazole syntheses) .

- Elemental analysis : Confirms stoichiometric purity (C, H, N within ±0.4% theoretical) .

Contradictions and Validation

Q. How to validate conflicting biological activity data across studies?

- Dose standardization : Normalize results to molar concentrations (µM) rather than mg/kg.

- Cell line specificity : Compare activity in primary vs. immortalized cells (e.g., RAW 264.7 macrophages for inflammation studies).

- Positive controls : Include reference compounds (e.g., diclofenac) to calibrate assay sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.